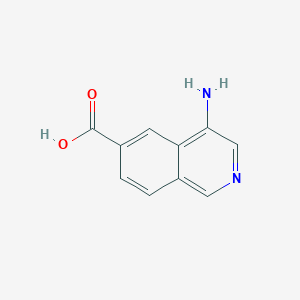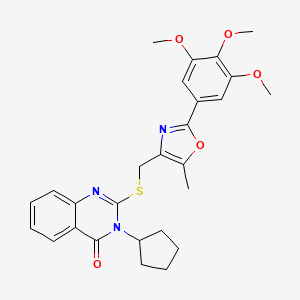![molecular formula C15H17ClN4O2 B2746331 N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956574-23-5](/img/structure/B2746331.png)
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C16H16N2O2 . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of similar compounds involves the use of a highly active Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols . A simple Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides can also be used .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a chlorine atom, two methyl groups, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving similar compounds include N-monoalkylation of amides with alcohols via hydrogen transfer . This reaction gives products in high isolated yields for a wide range of substrates with low catalyst loading and in short reaction times .Scientific Research Applications
Biological Activity and Antimicrobial Properties
Imramovský et al. (2011) investigated a series of chloro-substituted benzamides, including compounds structurally related to "N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide," analyzing their biological activities against mycobacterial, bacterial, and fungal strains. The study also evaluated their inhibitory effects on photosynthetic electron transport in spinach chloroplasts, highlighting the potential of these compounds in antimicrobial and anti-photosynthetic applications (Imramovský et al., 2011).
Antitumor Activity
Research by Yoshida et al. (2005) focused on benzothiazole derivatives, closely related to the chemical structure of interest, demonstrating selective cytotoxicity against tumorigenic cell lines. This study's findings suggest the potential of such compounds for developing new antitumor treatments (Yoshida et al., 2005).
Synthesis and Chemical Reactivity
Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxamide derivatives through experimental and theoretical studies, providing insights into the synthetic pathways and chemical reactivity of compounds structurally similar to "this compound" (Yıldırım et al., 2005).
Structural and Mechanistic Insights
A study by Saeed et al. (2020) provided structural characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, offering a deeper understanding of the intermolecular interactions and stability of compounds similar to "this compound." This research contributes to the knowledge of the molecular architecture and potential interactions relevant to biological applications (Saeed et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been found to act as pancreatic β-cell protective agents , suggesting potential applications in the treatment of diseases related to pancreatic β-cell dysfunction.
Properties
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-13(14(16)20(2)19-10)15(22)18-9-12(21)17-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFVAYJSVHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)



![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)


![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)


![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)

